N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide
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Overview
Description
“(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine” is a chemical compound with the molecular formula C11H15N . It has an average mass of 161.243 Da and a monoisotopic mass of 161.120453 Da .
Molecular Structure Analysis
The molecular structure of “(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine” consists of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .
Physical And Chemical Properties Analysis
“(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine” has a density of 1.0±0.1 g/cm3, a boiling point of 284.2±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 52.3±3.0 kJ/mol and a flash point of 118.1±8.5 °C .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide, focusing on six unique applications:
Pharmaceutical Development
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide has shown potential in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel therapeutic agents for treating diseases such as cancer, neurological disorders, and inflammatory conditions .
Neuroprotective Agents
This compound is being investigated for its neuroprotective properties. Studies suggest that it may help protect neurons from damage caused by oxidative stress and other neurotoxic factors. This makes it a promising candidate for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Anti-inflammatory Applications
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This property is valuable in the development of anti-inflammatory drugs for conditions such as arthritis and other inflammatory diseases .
Cancer Research
In cancer research, this compound is being explored for its potential to inhibit the growth and proliferation of cancer cells. Its ability to interfere with specific signaling pathways involved in cancer cell survival and metastasis makes it a candidate for developing new anticancer therapies .
Mechanism of Action
Target of Action
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide is a complex organic compound that has been synthesized for pharmacological evaluation It’s known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that similar compounds interact with their targets, causing changes at the molecular level that can lead to various biological effects .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities .
properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-15(17)16-11(2)13-9-8-12-6-4-5-7-14(12)10-13/h3,8-11H,1,4-7H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSWINWCGUWHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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